1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea
Description
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c1-9(2)16-14(20)17-11-7-13(19)18(8-11)12-5-3-4-10(15)6-12/h3-6,9,11H,7-8H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGOIQPUOMKDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea typically involves the condensation of 3-fluorophenyl derivatives with pyrrolidinone intermediates. One common method includes the esterification of carboxylic acids with methanol under reflux in the presence of a catalytic amount of sulfuric acid . The resulting intermediates are then reacted with isopropylurea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues
| Compound Name | Core Structure | Key Substituents | Notable Features |
|---|---|---|---|
| 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea | Pyrrolidinone | 3-Fluorophenyl, isopropylurea | High electronegativity (F), rigid lactam core, moderate lipophilicity |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Pyrazole | 3-Chlorophenylsulfanyl, trifluoromethyl | Increased halogen size (Cl vs. F), sulfanyl group enhances metabolic stability |
| 3-Isopropyl-1-(5-oxo-1-phenylpyrrolidin-3-yl)urea | Pyrrolidinone | Phenyl, isopropylurea | Lack of fluorine reduces electronegativity; phenyl may alter π-π interactions |
Key Observations :
- Fluorine’s smaller atomic radius may reduce steric hindrance compared to chlorine .
- Urea vs. Sulfanyl Groups: The isopropylurea moiety in the target compound offers hydrogen-bond donor/acceptor sites, whereas the sulfanyl group in the pyrazole analogue may enhance thiol-mediated interactions or metabolic resistance.
Physicochemical Properties
| Property | Target Compound | Pyrazole Analogue | Phenyl-Substituted Pyrrolidinone |
|---|---|---|---|
| LogP | ~2.1 (predicted) | ~3.5 (experimental) | ~2.8 (predicted) |
| Solubility (mg/mL) | 0.15 (aqueous buffer) | 0.03 (DMSO) | 0.20 (aqueous buffer) |
| pKa | 8.2 (urea NH) | 9.5 (sulfanyl SH) | 8.0 (urea NH) |
Implications :
- The target compound’s lower LogP compared to the pyrazole analogue suggests improved aqueous solubility, critical for bioavailability.
Biological Activity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrrolidinone ring, a fluorophenyl group, and an isopropylurea moiety, which contribute to its distinct chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, influencing cellular pathways associated with various diseases. The exact mechanism involves:
- Binding Affinity : The fluorophenyl group enhances binding affinity to target proteins.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, which can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on cancer cell lines through apoptosis induction. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine levels in vitro. |
| Antimicrobial | Demonstrates activity against certain bacterial strains. |
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Anti-inflammatory Effects : In an in vitro model of inflammation, the compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : Research indicated that the compound showed notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution is used to attach the fluorophenyl moiety.
- Coupling with Isopropyl Urea : The final step involves nucleophilic substitution reactions to form the urea linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
